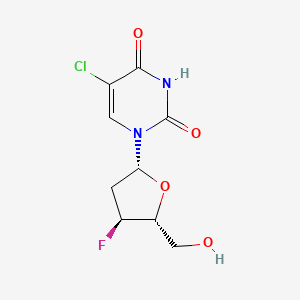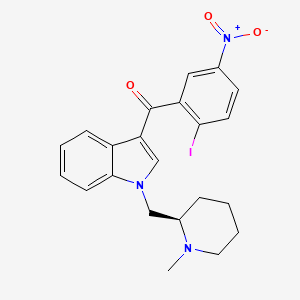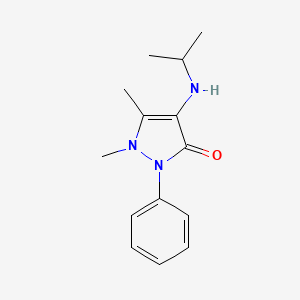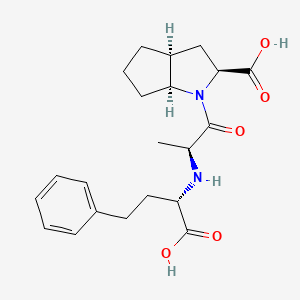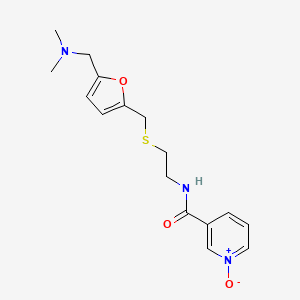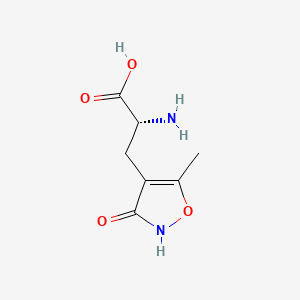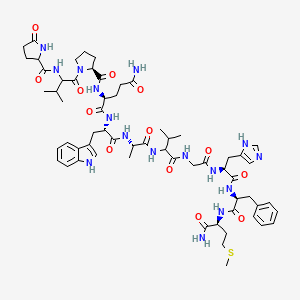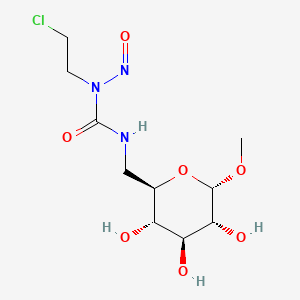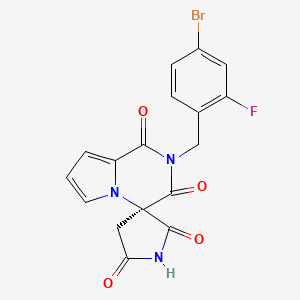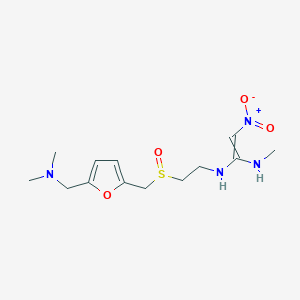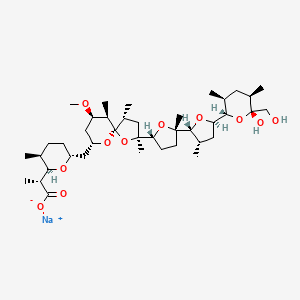
Nigericin sodium
概要
説明
Nigericin is an ionophore antibiotic isolated from Streptomyces hygroscopicus . It has been shown to suppress DNA synthesis in Ehrlich ascites carcinoma . Nigericin is insoluble in water, but soluble in methanol and chloroform . It is a polyether ionophore which catalyzes the electroneutral exchange of alkali metal (K+) for H+ (antiport) . It disrupts membrane potential and stimulates ATPase activity in mitochondria .
Synthesis Analysis
A new Nigericin analogue that has been chemically modified was synthesized through a fluorination process from the parent Nigericin . The fermentation process resulted in the highest yield of Nigericin (33% w/w) .Molecular Structure Analysis
The molecular structure of Nigericin has been determined by single crystal X-ray crystallography . The molecule is found to be similar to monensin, another antibiotic of similar properties . High resolution 1H-nmr spectral data confirm the close resemblance between the three-dimensional structure of Nigericin free acid and its Na±complex .Chemical Reactions Analysis
Nigericin produced from the strain DASNCL-29 demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallised with methanol and hexane, respectively . Furthermore, Nigericin produced has been subjected to chemical modification by fluorination to enhance its efficacy .Physical And Chemical Properties Analysis
Nigericin sodium has a molecular formula of C40H67NaO11 and a molecular weight of 746.94 g/mol . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .科学的研究の応用
Cell Apoptosis and Immune Response Studies
Nigericin sodium acts as an ionophore that disrupts membrane potential and changes pH levels, which can lead to cell death. This property makes it useful for studying apoptosis (programmed cell death) and immune responses .
Mitochondrial Function Analysis
It is known to stimulate ATPase activity in mitochondria by catalyzing the exchange of potassium ions (K+) for hydrogen ions (H+), affecting the mitochondrial membrane potential .
Ion Transport and Membrane Potential Disruption
Nigericin sodium facilitates the transport of monovalent cations across membranes, particularly potassium ions, which can be utilized to study ion transport mechanisms .
Analytical Chemistry Applications
The compound has been used in analytical methods such as HPLC-ELSD for the quantitative detection of metabolites with similar polycyclic polyether structures or those lacking significant chromophores .
Antibiotic Properties
As an antibiotic derived from Streptomyces hygroscopicus, nigericin sodium selectively causes efflux of potassium across mitochondrial membranes, which can be leveraged in antibiotic research .
Chemical Synthesis and Modification
Research has been conducted on chemically modified analogues of nigericin, such as through fluorination processes, to explore their therapeutic potential .
作用機序
Target of Action
Nigericin sodium, also known as Nigericin sodium salt, is a polyether antibiotic produced by Streptomyces hygroscopicus . It primarily targets the ion transport system in cells . Specifically, it acts as an ionophore for H+ , K+ , and Pb2+ . It is also known to target the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
Nigericin sodium operates as an electroneutral K+/H+ antiporter . It facilitates the exchange of K+ ions for H+ ions across the cell membrane . This ion exchange disrupts the membrane potential and stimulates ATPase activity in mitochondria . In the context of the NLRP3 inflammasome, Nigericin sodium triggers the processing and release of the inflammatory cytokine IL-18 .
Biochemical Pathways
The primary biochemical pathway affected by Nigericin sodium is the potassium ion transport pathway . By facilitating the efflux of potassium ions, Nigericin sodium disrupts the ion balance within the cell, affecting various cellular processes . In the context of the immune response, Nigericin sodium activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is lipophilic, which allows it to cross cell membranes and exert its effects
Result of Action
The primary result of Nigericin sodium’s action is the disruption of ion balance within the cell, leading to changes in membrane potential and mitochondrial activity . In the immune response context, Nigericin sodium’s activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, which can have various effects depending on the specific cellular and disease context .
Action Environment
The action of Nigericin sodium can be influenced by various environmental factors. For instance, the presence of certain ions in the cellular environment can affect the ion exchange activity of Nigericin sodium . Additionally, the compound’s lipophilic nature means that its activity could potentially be influenced by the lipid composition of cell membranes
Safety and Hazards
将来の方向性
Fluorinated analogues of Nigericin have shown promising activity . In vitro cytotoxicity analysis of fluorinated analogues demonstrated tenfold lesser toxicity than the parent Nigericin . This is the first type of study where the fluorinated analogues of Nigericin showed very encouraging activity against Gram-negative organisms; moreover, they can be used as a candidate for treating many serious infections .
特性
IUPAC Name |
sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYOTUKECQMGHE-PDEFJWSRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)[O-])C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nigericin sodium | |
CAS RN |
28643-80-3, 28380-24-7 | |
| Record name | Nigericin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028643803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nigericin, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nigericin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIGERICIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN38HI976 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





